molecular formula C19H24N2O4 B2372308 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-ethoxyacetamide CAS No. 1234791-34-4

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-ethoxyacetamide

Número de catálogo B2372308
Número CAS: 1234791-34-4
Peso molecular: 344.411
Clave InChI: MLHVQTVRHVGZRV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-ethoxyacetamide” is a chemical compound with the molecular formula C24H23N3O5 . The average mass of this compound is 433.457 Da and its monoisotopic mass is 433.163757 Da .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a benzofuran, a piperidine ring, and an acetamide group .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . It has 8 hydrogen bond acceptors and 1 hydrogen bond donor . It also has 5 freely rotating bonds . The polar surface area of this compound is 92 Å2 .

Aplicaciones Científicas De Investigación

Novel Spiropiperidines as Sigma-Receptor Ligands

Research into spiropiperidines, including compounds related to N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-ethoxyacetamide, has demonstrated their potential as highly potent and subtype selective σ-receptor ligands. These compounds, such as spiro[[2]benzopyran-1,4‘-piperidines] and spiro[[2]benzofuran-1,4‘-piperidines], show significant affinity for σ1- and σ2-receptors, explored through systematic variations of substituents to enhance σ1-receptor affinity. This research suggests potential applications in neurological and psychiatric disorders where σ-receptors are implicated (Maier & Wünsch, 2002).

Orexin Receptor Antagonism for Insomnia Treatment

Compounds structurally related to N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-ethoxyacetamide, such as N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), have been studied for their role as novel orexin 1 and 2 receptor antagonists. These studies focus on their metabolism and disposition in humans, with findings supporting their development for treating insomnia. The comprehensive metabolic profiling of these compounds provides insights into their biotransformation and elimination pathways, crucial for their therapeutic application (Renzulli et al., 2011).

Anti-inflammatory and Analgesic Agents from Benzofuran Derivatives

Research into benzofuran derivatives has led to the synthesis of novel compounds with significant anti-inflammatory and analgesic properties. These compounds, derived from visnaginone and khellinone, demonstrate the potential of benzofuran scaffolds for developing new therapeutic agents. Their pharmacological evaluation as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors reveals their potential for treating conditions requiring anti-inflammatory and analgesic interventions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Palladium-Catalyzed Synthesis for Medicinal Chemistry

The application of palladium-catalyzed C-H functionalization techniques in the synthesis of complex organic compounds, including those related to N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-ethoxyacetamide, highlights the importance of these methodologies in medicinal chemistry. These synthetic strategies facilitate the construction of complex molecular architectures, enabling the exploration of new therapeutic agents (Magano, Kiser, Shine, & Chen, 2014).

Kappa-Opioid Receptor Antagonism

Compounds structurally akin to N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-ethoxyacetamide have been evaluated for their potential as κ-opioid receptor antagonists. This research sheds light on their pharmacological characterization, revealing their high affinity and selectivity for κ-opioid receptors, and suggests their utility in treating depression and addiction disorders. These findings underscore the therapeutic potential of targeting κ-opioid receptors in the development of new treatments (Grimwood et al., 2011).

Propiedades

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-ethoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-2-24-13-18(22)20-12-14-7-9-21(10-8-14)19(23)17-11-15-5-3-4-6-16(15)25-17/h3-6,11,14H,2,7-10,12-13H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHVQTVRHVGZRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-ethoxyacetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.